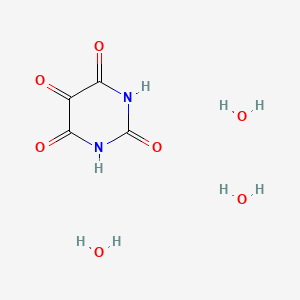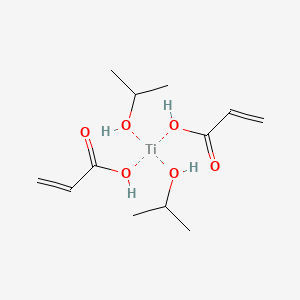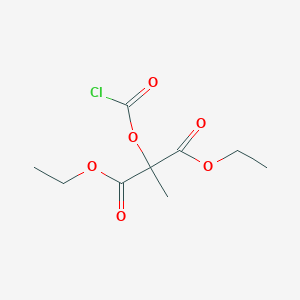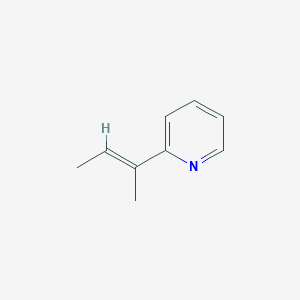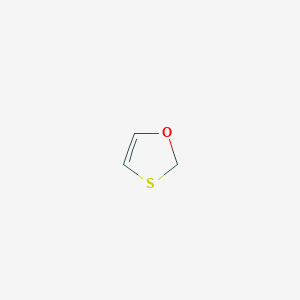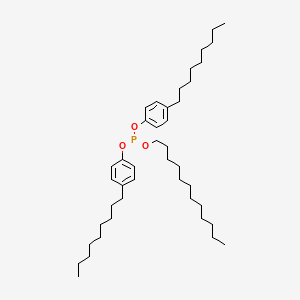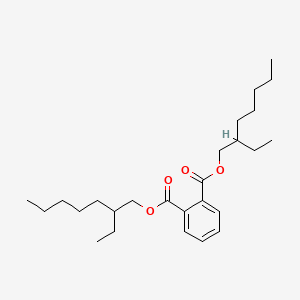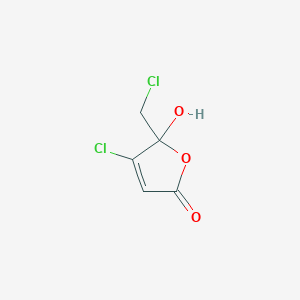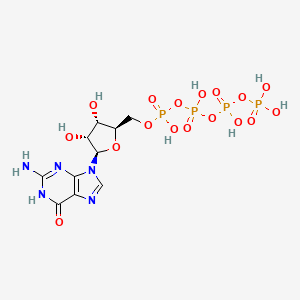
Guanosine 5'-tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-tetraphosphate is a guanine nucleotide containing four phosphate groups. It plays a crucial role as a messenger in cellular processes, particularly in turning off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis . This compound is essential in various biological functions and is a key player in the stringent response in bacteria, which helps cells adapt to nutritional stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine 5’-tetraphosphate can be synthesized through enzymatic phosphorylation of guanosine 5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The reaction conditions typically include a controlled environment with precise pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, guanosine 5’-tetraphosphate is produced using recombinant Escherichia coli strains that have been genetically modified to overexpress enzymes involved in the biosynthesis of guanosine nucleotides . This method allows for large-scale production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-tetraphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of guanosine 5’-tetraphosphate may result in the formation of guanosine 5’-diphosphate and other oxidized derivatives .
Applications De Recherche Scientifique
Guanosine 5’-tetraphosphate has a wide range of applications in scientific research:
Mécanisme D'action
Guanosine 5’-tetraphosphate exerts its effects by serving as a messenger that regulates the synthesis of ribosomal RNA. When amino acids are scarce, the compound binds to RNA polymerase, inhibiting the transcription of ribosomal RNA genes . This mechanism helps conserve resources and redirect cellular efforts towards survival under stress conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-triphosphate: Another guanine nucleotide with three phosphate groups, involved in energy transfer and signal transduction.
Guanosine 5’-diphosphate: A guanine nucleotide with two phosphate groups, playing a role in cellular metabolism.
Guanosine 5’-monophosphate: A single-phosphate guanine nucleotide involved in various biochemical processes.
Uniqueness
Guanosine 5’-tetraphosphate is unique due to its role in the stringent response and its ability to regulate ribosomal RNA synthesis under stress conditions. This sets it apart from other guanine nucleotides, which primarily function in energy transfer and signal transduction .
Propriétés
Numéro CAS |
3369-85-5 |
|---|---|
Formule moléculaire |
C10H17N5O17P4 |
Poids moléculaire |
603.16 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(29-9)1-28-34(22,23)31-36(26,27)32-35(24,25)30-33(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H,26,27)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
KDFXXNGTULMGMF-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



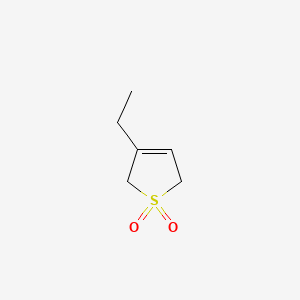

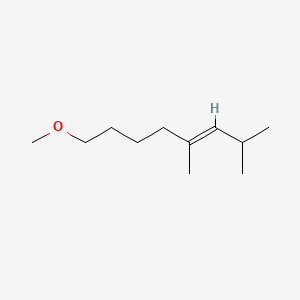
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
